molecular formula C12H18N4 B15048301 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine

2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine

Cat. No.: B15048301
M. Wt: 218.30 g/mol
InChI Key: IGVOVAWKJPSJEI-UHFFFAOYSA-N
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Description

2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This substance features an octahydropyrrolo[1,2-a]pyrazine scaffold linked to a pyridin-3-amine group, a structural motif recognized as a privileged scaffold in drug discovery . Compounds based on the octahydropyrrolopyrazine structure have been investigated for their potential as calcium channel blockers, indicating promise for targeting conditions such as neuropathic pain and other neurological disorders . The pyrrolopyrazine core is a versatile structure present in a wide range of bioactive molecules, from kinase inhibitors to aldose reductase inhibitors, underscoring its value in exploratory research . Researchers can utilize this high-purity compound to probe its specific mechanism of action, binding affinity, and selectivity profile in various biochemical and cellular assays. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H18N4/c13-11-4-1-5-14-12(11)16-8-7-15-6-2-3-10(15)9-16/h1,4-5,10H,2-3,6-9,13H2

InChI Key

IGVOVAWKJPSJEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=C(C=CC=N3)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to obtain the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological activities. the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine with structurally related compounds from patent literature and pharmacological studies:

Compound Name Core Structure Substituents Key Features Potential Pharmacological Implications
Target Compound : this compound Fused octahydropyrrolopyrazine + pyridine Pyridin-3-amine Rigid bicyclic system; primary amine GPCR targeting (e.g., 5-HT2A) due to amine-driven interactions
Patent Compound 1 : 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propan-2-ylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine + pyrido-pyrimidinone Propan-2-ylpiperidin-4-yl, dimethylpyrazolo Lipophilic isopropyl group; pyrimidinone scaffold Kinase inhibition (common for pyrimidinones); enhanced metabolic stability from methyl groups
Patent Compound 2 : 7-(1-cyclopropylpiperidin-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine + pyrido-pyrimidinone Cyclopropylpiperidin-4-yl, dimethylpyrazolo Cyclopropyl for metabolic stability; piperidine flexibility Improved resistance to oxidative metabolism; potential CNS penetration
Pharmacological Analog : N-[3-(Octahydropyrrolo[1,2-a]pyrazin-2-yl)-4-methoxyphenyl]-3-methyl-5-chlorobenzo[b]thiophene-2-sulfonamide Fused octahydropyrrolopyrazine + methoxyphenyl-sulfonamide Methoxy, sulfonamide, chloro, methyl Sulfonamide acidity; methoxy hydrophilicity 5-HT2A antagonism; sulfonamide enhances protein binding

Key Findings from Comparative Analysis

Core Structure Variations: The target compound’s octahydropyrrolopyrazine core provides rigidity, contrasting with the pyrazolo-pyrazine and pyrido-pyrimidinone systems in patent compounds. Rigid cores may enhance selectivity for GPCRs, while pyrimidinones are more common in kinase inhibitors . Patent Compound 1 and 2 utilize piperidine substituents, introducing conformational flexibility absent in the target’s bicyclic system. Piperidine’s six-membered ring may improve membrane permeability for CNS targets .

In contrast, the target compound’s primary amine may favor solubility and ionic interactions . Metabolic Stability: Cyclopropyl substituents (Patent Compound 2) are known to block cytochrome P450 oxidation, suggesting superior metabolic stability compared to the target’s unsubstituted amine . Acidity/Basicity: The sulfonamide group in the pharmacological analog () introduces acidity (pKa ~10–12), contrasting with the target’s basic pyridin-3-amine (pKa ~4–6). This difference could influence binding to charged receptor residues .

Pharmacological Targeting: The target compound’s amine group aligns with GPCR ligand design (e.g., 5-HT2A antagonists), whereas Patent Compounds 1 and 2’s pyrimidinone cores suggest kinase or protease inhibition . The pharmacological analog’s sulfonamide moiety () is critical for 5-HT2A binding, highlighting how minor structural changes (amine vs. sulfonamide) redirect therapeutic applications .

Biological Activity

2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine is a complex organic compound with the molecular formula C12H16N4C_{12}H_{16}N_{4}. Its unique bicyclic structure incorporates both a pyridine and an octahydropyrrolo[1,2-a]pyrazine moiety, which contributes to its potential biological activity. This compound has garnered attention in medicinal chemistry for its pharmacological properties, particularly as a calcium channel blocker and its implications in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that derivatives of octahydropyrrolo[1,2-a]pyrazines exhibit significant effects on calcium channels, which are crucial for cardiovascular function. The presence of multiple nitrogen atoms in its structure enhances its reactivity and interaction with biological systems, potentially leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound may possess the following pharmacological properties:

  • Calcium Channel Blocking : These compounds can inhibit calcium influx in cardiac and vascular smooth muscle cells, which is beneficial in treating hypertension and other cardiovascular diseases.
  • Anticancer Activity : Some studies have explored the use of related compounds in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Properties
Octahydropyrrolo[1,2-a]pyrazineBicyclic structure without pyridine moietyPotentially different pharmacological profile
Pyridinyl-pyrazinesContains both pyridine and pyrazineVarying degrees of biological activity
Substituted pyridinesSimilar nitrogen-rich heterocyclesDiverse applications in medicinal chemistry

The unique combination of structural features from both the octahydropyrrolo and pyridine frameworks may confer distinctive biological activities not observed in other compounds.

Calcium Channel Blocker Activity

A series of studies have demonstrated the efficacy of octahydropyrrolo derivatives as calcium channel blockers. For instance, one study reported that these compounds effectively reduced intracellular calcium levels in vascular smooth muscle cells, leading to vasodilation and decreased blood pressure. This suggests a promising therapeutic application for managing hypertension.

Anticancer Properties

In a preclinical model, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents. Further research is needed to elucidate their mechanisms and optimize their efficacy.

Q & A

Q. What synthetic routes are available for 2-{Octahydropyrrolo[1,2-a]pyrazin-2-yl}pyridin-3-amine, and how are intermediates characterized?

The compound is synthesized via heterocyclic amine coupling reactions. For example, pyridin-3-amine derivatives are often prepared by reacting sodium salts of carbonyl compounds with heterocyclic amines (e.g., pyrrolopyrazines) under reflux conditions. Key intermediates include substituted pyridines and pyrrolopyrazines, which are characterized using elemental analysis , NMR spectroscopy (¹H, ¹³C), and mass spectrometry to confirm regiochemistry and purity .

Q. How are impurities identified and controlled during synthesis?

Impurities commonly arise from incomplete ring closure or residual solvents. For example, pyridin-2-ol (CAS 72762-00-6) and 2-pyrrolidone (CAS 616-45-5) are potential byproducts. These are monitored using HPLC-UV with reference standards (e.g., EP/BP guidelines) and mitigated via recrystallization or column chromatography .

Q. What spectroscopic techniques validate the compound’s structure?

  • ¹H NMR : Confirms proton environments in the pyridine and pyrrolopyrazine rings.
  • ¹³C NMR : Identifies carbon types (e.g., aromatic vs. aliphatic).
  • IR Spectroscopy : Detects functional groups like NH₂ (stretch ~3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₀H₁₆N₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

A split-plot experimental design (randomized blocks with variable temperature, base, and reaction time) is recommended. For example, optimized reactions of aminopyridines with Appel salt by testing:

  • Bases : K₂CO₃ vs. Et₃N.
  • Temperatures : 60–100°C.
  • Reaction times : 12–48 hours.
    Statistical tools (e.g., ANOVA) identify significant factors, while HPLC tracking monitors intermediate conversion .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize assays : Use consistent cell models (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies.
  • Meta-analysis : Pool data from multiple sources using tools like RevMan to identify outliers .

Q. How are environmental stability and degradation products assessed?

Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Hydrolysis studies : Expose the compound to buffers (pH 3–9) at 25–50°C.
  • Photolysis : Use UV lamps (λ = 254 nm) to simulate sunlight.
  • LC-MS/MS : Identify degradation products (e.g., pyridine fragments) and quantify half-lives .

Q. What methodologies elucidate structure-activity relationships (SAR) for pharmacological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., kinase domains).
  • Pharmacophore modeling : Map essential functional groups (e.g., NH₂ for H-bonding).
  • In vitro assays : Compare activity of analogs (e.g., fluorinated or methylated derivatives) .

Methodological Guidance

Q. Designing dose-response experiments for toxicity studies

  • Animal models : Use randomized blocks with 4 replicates (5 mice/group) and dose ranges (1–100 mg/kg).
  • Endpoint measurements : Monitor liver enzymes (ALT/AST) and histopathology.
  • Statistical analysis : Apply Tukey’s HSD test to compare means and calculate LD₅₀ .

Q. Validating analytical methods for quantification

  • Calibration curves : Prepare 5–7 concentrations (0.1–100 µg/mL) in triplicate.
  • Precision/accuracy : Test intra-day/inter-day variability (<5% RSD) and spike recovery (95–105%).
  • Specificity : Confirm no interference from impurities via HPLC-DAD at λ = 254 nm .

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